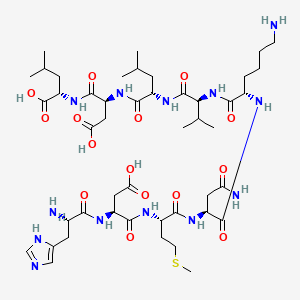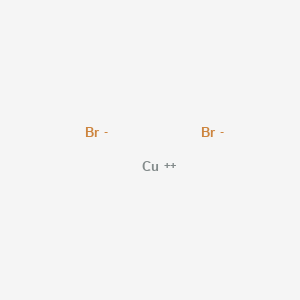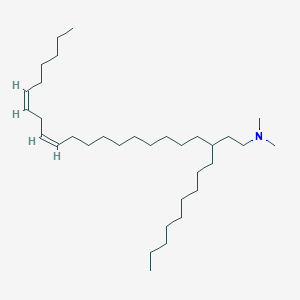
Benzyl-PEG10-Ots
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG10-Ots is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. This compound is utilized in the synthesis of PROTACs, facilitating the connection between the target protein and the E3 ubiquitin ligase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-Ots involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Using techniques such as column chromatography or recrystallization to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG10-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The common types of reactions include:
Nucleophilic Substitution: The tosylate group is replaced by a nucleophile such as an amine or thiol.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form an alkene.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild to moderate temperatures (25-60°C) and the presence of a base
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be benzyl-PEG10-amine, benzyl-PEG10-thiol, etc.
Elimination Products: Formation of alkenes from the elimination of the tosylate group
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG10-Ots has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Wirkmechanismus
Benzyl-PEG10-Ots functions as a linker in PROTACs, connecting the target protein to the E3 ubiquitin ligase. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzyl-PEG4-Ots
- Benzyl-PEG6-Ots
- Benzyl-PEG12-Ots
Comparison:
- Chain Length: The primary difference between Benzyl-PEG10-Ots and its similar compounds lies in the length of the PEG chain. This compound has a PEG chain length of 10 units, while the others have 4, 6, or 12 units.
- Flexibility: Longer PEG chains provide greater flexibility and solubility, which can be advantageous in certain applications.
- Uniqueness: this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C34H54O13S |
|---|---|
Molekulargewicht |
702.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3 |
InChI-Schlüssel |
DVGQCYOHVDXTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)



![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)


